molecular formula C17H19N3O3S B585809 Omeprazole-4-methoxy-d3 CAS No. 922731-10-0

Omeprazole-4-methoxy-d3

Cat. No.: B585809
CAS No.: 922731-10-0
M. Wt: 348.435
InChI Key: SUBDBMMJDZJVOS-LOWKRFAESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Omeprazole-4-methoxy-d3 is a deuterated form of omeprazole, a well-known proton pump inhibitor used primarily for the treatment of peptic ulcers and gastroesophageal reflux disease. The deuterium atoms in this compound replace three hydrogen atoms, which can provide insights into the metabolic pathways and pharmacokinetics of omeprazole .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Omeprazole-4-methoxy-d3 involves the introduction of deuterium atoms into the omeprazole molecule. One common method is to start with 5-methoxy-2-[(4-methoxy-3,5-dimethyl-2-pyridinyl)methylthio]-1H-benzimidazole and react it with deuterated reagents under controlled conditions. The reaction typically involves the use of deuterated solvents and catalysts to ensure the incorporation of deuterium atoms .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-performance liquid chromatography (HPLC) to purify the final product and ensure the correct isotopic composition. The reaction conditions are optimized to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions: Omeprazole-4-methoxy-d3 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Omeprazole-4-methoxy-d3 is used extensively in scientific research due to its deuterated nature. Some applications include:

Mechanism of Action

Omeprazole-4-methoxy-d3, like omeprazole, inhibits the H+/K±ATPase enzyme in the stomach lining, reducing gastric acid secretion. The deuterium atoms do not significantly alter the mechanism of action but can affect the metabolic stability and half-life of the compound. The primary molecular target is the proton pump, and the inhibition leads to decreased acid production .

Properties

CAS No.

922731-10-0

Molecular Formula

C17H19N3O3S

Molecular Weight

348.435

IUPAC Name

2-[(S)-[3,5-dimethyl-4-(trideuteriomethoxy)pyridin-2-yl]methylsulfinyl]-6-methoxy-1H-benzimidazole

InChI

InChI=1S/C17H19N3O3S/c1-10-8-18-15(11(2)16(10)23-4)9-24(21)17-19-13-6-5-12(22-3)7-14(13)20-17/h5-8H,9H2,1-4H3,(H,19,20)/t24-/m0/s1/i4D3

InChI Key

SUBDBMMJDZJVOS-LOWKRFAESA-N

SMILES

CC1=CN=C(C(=C1OC)C)CS(=O)C2=NC3=C(N2)C=C(C=C3)OC

Synonyms

6-Methoxy-2-[[(4-methoxy-d3-3,5-dimethyl-2-pyridinyl)methyl]sulfinyl]-1H-benzimidazole; _x000B_5-Methoxy-2-[[(4-methoxy-d3-3,5-dimethyl-2-pyridinyl)methyl]sulfinyl]-1H-benzimidazole;  (±)-Omeprazole-d3;  Antra-d3;  Gastrogard-d3;  Gastroloc-d3;  Losec-d3;  Mepral

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.